1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol
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Overview
Description
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is a compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a trifluoroethane-1,1-diol moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the bromination of pyridine derivatives followed by the introduction of the trifluoroethane-1,1-diol group. One common method involves the reaction of 6-bromopyridine with trifluoroacetaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol exerts its effects is largely dependent on its interaction with molecular targets. The bromine and trifluoroethane-1,1-diol groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
- (6-Bromopyridin-2-yl)methanol
- 2-Bromo-6-methylpyridine
- 6-Bromopyridine-2-carboxylic acid
Comparison: 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of the trifluoroethane-1,1-diol group, which imparts distinct chemical properties compared to similar compounds. This makes it particularly useful in applications requiring specific reactivity or interaction with biological targets.
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2/c8-5-3-1-2-4(12-5)6(13,14)7(9,10)11/h1-3,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMXVRKMMBVPGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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